molecular formula C5H6ClFO B14893263 2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone

2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone

Cat. No.: B14893263
M. Wt: 136.55 g/mol
InChI Key: NMMRTNVBZMZWLU-IUYQGCFVSA-N
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Description

2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone is a chemical compound characterized by the presence of a chloro group, a fluorocyclopropyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone typically involves the reaction of 2-fluorocyclopropylmethanol with thionyl chloride to form 2-chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanol, which is then oxidized to the corresponding ethanone using an oxidizing agent such as pyridinium chlorochromate (PCC).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC, potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone
  • 1-Chloro-2-methylcyclohexane

Comparison: 2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone is unique due to the presence of the fluorocyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C5H6ClFO

Molecular Weight

136.55 g/mol

IUPAC Name

2-chloro-1-[(1R,2R)-2-fluorocyclopropyl]ethanone

InChI

InChI=1S/C5H6ClFO/c6-2-5(8)3-1-4(3)7/h3-4H,1-2H2/t3-,4+/m0/s1

InChI Key

NMMRTNVBZMZWLU-IUYQGCFVSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1F)C(=O)CCl

Canonical SMILES

C1C(C1F)C(=O)CCl

Origin of Product

United States

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